O-Methyl-L-threonine

Overview

Description

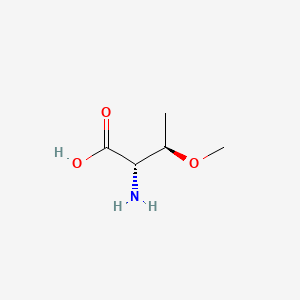

O-Methyl-L-threonine is a derivative of L-threonine, an essential amino acid. This compound is characterized by the replacement of the hydrogen atom on the hydroxy side chain of L-threonine with a methyl group . It appears as a white to off-white powder and has applications in various fields, including chemistry and biology .

Mechanism of Action

Target of Action

O-Methyl-L-threonine is a derivative of L-threonine, an essential amino acid. It plays a role in the biosynthesis of proteins and is involved in various metabolic pathways . The primary targets of this compound are enzymes involved in amino acid and protein biosynthesis pathways . For instance, it interacts with aspartate kinase (LysC) and homoserine dehydrogenase (Hom), which are key enzymes in these pathways .

Mode of Action

For instance, in the case of L-threonine biosynthesis, the compound can release aspartate kinase (LysC) and homoserine dehydrogenase (Hom) from feedback inhibition by L-lysine and L-threonine, respectively . This interaction enhances the biosynthesis of L-threonine .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the biosynthesis of L-threonine, an essential amino acid. L-threonine is a precursor for the biosynthesis of other amino acids such as L-isoleucine and L-methionine . The compound also affects the pathway that leads from amino acid biosynthesis to protein folding, which is rich in enzymes that are descriptive of fungi .

Pharmacokinetics

It is known that after synthesis in the cell, l-threonine, a related compound, could be excreted into the medium by both passive diffusion and carrier-mediated export .

Result of Action

It is known that the compound plays a role in the biosynthesis of proteins and affects various metabolic pathways . By interacting with key enzymes in these pathways, it can enhance the biosynthesis of L-threonine and potentially other amino acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .

Biochemical Analysis

Biochemical Properties

O-Methyl-L-threonine plays a significant role in biochemical reactions, particularly in the synthesis of non-proteinogenic β-hydroxy-α-amino acids. Threonine aldolases, which are pyridoxal-5-phosphate-dependent enzymes, catalyze the cleavage of L-threonine or its derivatives, including this compound, to glycine and acetaldehyde . These enzymes are crucial for the biosynthesis of glycine and other amino acids. This compound interacts with threonine aldolases, facilitating the formation of carbon-carbon bonds, which is essential for the synthesis of chiral β-hydroxy-α-amino acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of metabolites and the overall metabolic flux within cells. The presence of this compound can modulate the expression of genes encoding enzymes and transporters involved in its metabolism, thereby impacting cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. Threonine aldolases catalyze the cleavage of this compound, resulting in the formation of glycine and acetaldehyde. This reaction is facilitated by the binding of this compound to the active site of the enzyme, where it undergoes a series of chemical transformations. The methyl group on the threonine molecule influences the binding affinity and catalytic efficiency of the enzyme, thereby modulating its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of threonine aldolases and promote the synthesis of glycine and other amino acids. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of glycine and other amino acids. It interacts with enzymes such as threonine aldolases, which catalyze its cleavage to glycine and acetaldehyde. This reaction is a key step in the glycine biosynthetic pathway and influences the overall metabolic flux within cells. The presence of this compound can also affect the levels of other metabolites, thereby modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions. The distribution of this compound within cells can influence its activity and function, as well as its interactions with enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methyl-L-threonine can be synthesized from L-threonine through a methylation process. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the methyl group being introduced to the hydroxy side chain of L-threonine .

Industrial Production Methods: Industrial production of this compound often involves similar methylation processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: O-Methyl-L-threonine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: The methyl group on the hydroxy side chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted threonine derivatives.

Scientific Research Applications

O-Methyl-L-threonine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound serves as a precursor in the biosynthesis of certain biomolecules.

Medicine: Research explores its potential as an antibacterial agent and its role in metabolic pathways.

Industry: this compound is used in the production of photoresists and as a bleaching agent

Comparison with Similar Compounds

L-Threonine: The parent compound of O-Methyl-L-threonine, lacking the methyl group on the hydroxy side chain.

O-Benzyl-L-threonine: Another derivative of L-threonine with a benzyl group replacing the hydrogen on the hydroxy side chain.

N-Methyl-L-threonine: A derivative with a methyl group on the nitrogen atom instead of the hydroxy side chain.

Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the methyl group on the hydroxy side chain enhances its stability and alters its reactivity compared to other threonine derivatives .

Biological Activity

O-Methyl-L-threonine (OMT) is an amino acid derivative that has garnered interest in biochemical and microbiological research due to its unique properties and effects on cellular processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on microbial growth, and potential applications in biotechnology.

Chemical Structure and Properties

This compound is a methylated derivative of L-threonine. Its structural modification involves the addition of a methyl group to the hydroxyl group of threonine, which alters its reactivity and biological interactions. This modification can influence protein synthesis, enzyme activity, and cellular metabolism.

1. Influence on Microbial Growth:

Research indicates that this compound affects the growth patterns of various microorganisms, particularly Escherichia coli. Studies have shown that the addition of this compound to cultures leads to distinct growth phases:

- Linear Growth Phase: Initial exposure results in a linear increase in optical density without a corresponding increase in cell number, suggesting elongation rather than division.

- Exponential Growth Phase: Following adaptation, cultures exhibit exponential growth under continued exposure to this compound, indicating potential metabolic adjustments or phenotypic changes in response to the analogue .

2. Protein Synthesis:

The incorporation of this compound into proteins can alter their structure and function. The presence of this analogue has been shown to affect the rates of amino acid incorporation into trichloroacetic acid-insoluble material, suggesting modifications in protein synthesis pathways .

Table 1: Effects of this compound on E. coli Growth

| Condition | Optical Density Change | Cell Count Change | Notes |

|---|---|---|---|

| Control (no analogue) | Exponential | Increase | Normal growth pattern |

| This compound present | Linear | No change | Increased cell length |

| Subsequent passage (analogue) | Exponential | Increase | Adaptation observed |

| Subsequent passage (normal) | Exponential | No change | Loss of adaptation |

Case Studies

-

Growth Dynamics in E. coli:

A study explored the impact of this compound on E. coli K-12 strains. The results indicated that while initial growth was linear, prolonged exposure led to adaptations that allowed for exponential growth under analogue conditions but not after reversion to normal media . -

Protein Incorporation Studies:

Another investigation focused on how this compound influences protein synthesis dynamics. The study found that while total protein synthesis remained stable, the specific incorporation rates of amino acids varied significantly, highlighting the analogue's potential role in modulating translational machinery .

Implications for Biotechnology

The unique properties of this compound present opportunities for its application in various biotechnological fields:

- Protein Engineering: Its ability to alter protein synthesis could be harnessed for creating proteins with novel functionalities or improved stability.

- Metabolic Engineering: Understanding how this compound affects microbial metabolism can inform strategies for optimizing fermentation processes or bioproduction systems.

Properties

IUPAC Name |

(2S,3R)-2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195962, DTXSID701031342 | |

| Record name | O-Methyl threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-DL-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-02-9, 4385-90-4, 2076-57-5 | |

| Record name | O-Methylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-DL-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAI4PJX6XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does O-Methyl-L-threonine exert its antimalarial effect?

A: While this compound has demonstrated antimalarial activity against Plasmodium berghei in mice [], its precise mechanism of action remains unclear. Further research is needed to elucidate how it interacts with its target(s) and the downstream effects leading to parasite death.

Q2: Can you elaborate on the structural relationship between this compound and isoleucine, and its implications?

A: this compound is an isostere of isoleucine, meaning it possesses a similar spatial arrangement of atoms. This structural similarity allows it to inhibit the incorporation of radiolabeled amino acids into alpha-globin chains, which contain isoleucine residues []. This inhibition subsequently leads to a compensatory increase in beta-globin chain synthesis [].

Q3: Does this compound impact the production of avermectins?

A: Yes, resistance to this compound in Streptomyces avermitilis, the organism that produces avermectins, has been linked to alterations in the ratios of different avermectin components []. Specifically, this compound resistant strains produce a higher proportion of component 'a' and a lower proportion of component '1' in the avermectin complex []. This suggests a potential link between this compound and carbohydrate metabolism in this organism.

Q4: What are the potential applications of this compound in livestock production?

A: Research suggests that this compound could be a potential biomarker for residual feed intake (RFI) in beef cattle. Urine metabolome analysis identified this compound as a candidate biomarker for differentiating between low-RFI and high-RFI steers []. This finding may contribute to developing strategies for selecting animals with improved feed efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.